N-benzyl-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
N-BENZYL-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a synthetic compound belonging to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a tetrahydroisoquinoline core with various functional groups, makes it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of N-BENZYL-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the benzyl group: This step involves the alkylation of the tetrahydroisoquinoline core with a benzyl halide under basic conditions.
Attachment of the 4-methoxyphenoxy group: This step involves the nucleophilic substitution of a suitable leaving group with 4-methoxyphenol.
Formation of the carbothioamide group: This can be achieved by reacting the intermediate with a thioamide reagent under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
N-BENZYL-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-BENZYL-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-BENZYL-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
N-BENZYL-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares the tetrahydroisoquinoline core but lacks the benzyl and 4-methoxyphenoxy groups, resulting in different biological activities.
N-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound is similar but lacks the 4-methoxyphenoxy and carbothioamide groups, leading to variations in its chemical reactivity and biological properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide: This compound has a carboxamide group instead of a carbothioamide group, which may affect its stability and interactions with biological targets.
The uniqueness of N-BENZYL-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C27H30N2O4S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-benzyl-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C27H30N2O4S/c1-30-21-9-11-22(12-10-21)33-18-24-23-16-26(32-3)25(31-2)15-20(23)13-14-29(24)27(34)28-17-19-7-5-4-6-8-19/h4-12,15-16,24H,13-14,17-18H2,1-3H3,(H,28,34) |
InChI Key |
QXGMBWAOSASDNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NCC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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